3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide
Descripción
3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide is a small molecule characterized by a furan core substituted with a 3-bromophenyl group at the 5-position. The α,β-unsaturated propenamide backbone features a cyano group at the β-carbon and an N-methyl amide at the terminal position.
Propiedades
IUPAC Name |
(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyano-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-18-15(19)11(9-17)8-13-5-6-14(20-13)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPPMBZGQVYQEF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide can be represented as follows:
- Chemical Formula : C₁₅H₁₁BrN₂O₂
- Molecular Weight : 325.16 g/mol
The compound features a bromophenyl group and a furanyl moiety, which are known to influence its biological properties.
Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in various biological processes. For instance, the presence of the β-phenyl-α,β-unsaturated carbonyl motif in related compounds has been linked to strong tyrosinase inhibitory activity , which is crucial in melanin synthesis and has implications for skin pigmentation disorders and cosmetic applications .
Antitumor Activity
Preliminary studies have suggested that derivatives similar to 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide may possess significant antitumor properties. For instance, a related compound demonstrated an IC50 value ranging from 6.92 to 8.99 µM against various cancer cell lines, indicating potent cytotoxicity . The mechanism involved apoptosis induction and cell cycle arrest, particularly at the S phase, showcasing the potential of these compounds in cancer therapy.
Tyrosinase Inhibition
Tyrosinase inhibition is a critical parameter for evaluating compounds intended for skin-lightening therapies. In studies involving analogs of the compound, it was observed that certain modifications significantly enhanced tyrosinase inhibition, with IC50 values as low as 3.60 µM reported for some derivatives . This suggests that 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide could be explored as a candidate for developing skin-whitening agents.
Study on Anticancer Properties
A study published in PubMed investigated the anticancer effects of structurally related compounds. The findings indicated that these compounds could inhibit cell proliferation in several cancer cell lines (e.g., A549, HepG2), with notable IC50 values demonstrating their effectiveness .
Tyrosinase Inhibition Assay
In another study focusing on tyrosinase inhibition, various analogs were tested against mushroom tyrosinase. The results indicated that modifications to the bromophenyl group significantly affected inhibitory activity, with some analogs exhibiting much stronger inhibition than traditional agents like kojic acid .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide | Tyrosinase Inhibition | TBD | Potential skin-lightening agent |
| Analog 1 | Antitumor Activity | 6.92 - 8.99 | Effective against multiple cancer cell lines |
| Kojic Acid | Tyrosinase Inhibition | ~200 | Standard reference for comparison |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence bioactivity:
- AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-quinolinyl-2-propenamide): Replacing the 3-bromo group with 2,5-dichloro substituents enhances steric bulk and electron-withdrawing effects. AGK2 is a known sirtuin 2 (SIRT2) inhibitor, suggesting that halogenated phenyl groups optimize target engagement .
- (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide: The positional isomerism (2-bromo vs. 3-bromo) may alter binding kinetics due to differences in steric hindrance or electronic distribution. The diethylamide substituent here could improve lipophilicity compared to the N-methyl group in the target compound .
- The propanamide backbone (vs. propenamide) lacks α,β-unsaturation, likely diminishing electrophilic reactivity .
Backbone and Functional Group Modifications
- AK-7 (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide): Replacing the furan-propenamide system with a benzamide scaffold and azepane sulfonyl group shifts the mechanism from covalent inhibition to non-covalent binding. This modification reduces electrophilicity but may improve metabolic stability .
- (C3) (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one: The enone system (vs. cyano-propenamide) retains α,β-unsaturation but lacks the cyano group, which is critical for hydrogen bonding or dipole interactions in some kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
